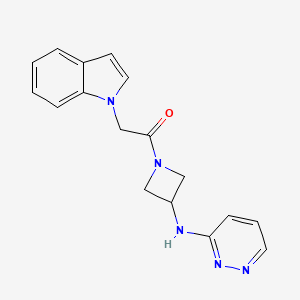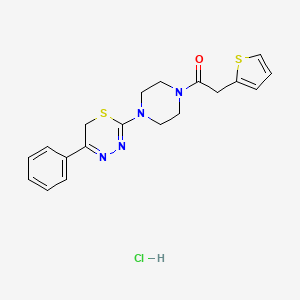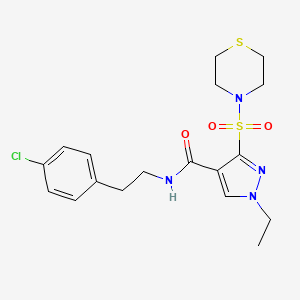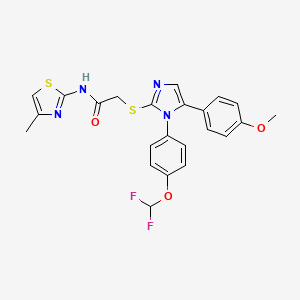
Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate (TTP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTP is a piperazine derivative that has a triazine ring attached to it. The compound is synthesized using a multi-step process, which involves the reaction of piperazine with cyanogen bromide, followed by the reaction with tert-butylamine and finally, the reaction with 1,2,4-triazine-3-carboxylic acid.
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate and its derivatives are often synthesized and characterized for their structural and chemical properties. For example, Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it using various spectroscopic methods, confirming its structure through X-ray diffraction studies (Sanjeevarayappa et al., 2015). Similar studies were conducted by Kulkarni et al. (2016) for two derivatives of N-Boc piperazine (Kulkarni et al., 2016).
Biological Evaluation
- These compounds are evaluated for potential biological activities. The compound synthesized by Sanjeevarayappa et al. showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Kulkarni et al. found that their synthesized compounds exhibited moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structure Analysis
- Research also focuses on the detailed molecular structure analysis of these compounds. Mamat et al. (2012) reported the crystal and molecular structure of a tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate (Mamat et al., 2012).
Development of Novel Chemistry and Reagents
- The unique chemistry of such compounds leads to the development of new synthetic methods and reagents. For example, Yamada et al. (2016) developed a new tert-butylating reagent using a triazine base (Yamada et al., 2016).
Application in Material Science
- In the field of material science, these compounds are investigated for their properties and potential applications. Praveen et al. (2021) studied a novel heterocyclic compound's anticorrosive activity for carbon steel in a corrosive environment (Praveen et al., 2021).
Pharmaceutical and Medicinal Chemistry
- In pharmaceutical research, derivatives of this compound are synthesized and evaluated for potential medicinal applications. Zhang et al. (2018) synthesized a compound as an intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a broad spectrum of biological activity, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that similar compounds can react with other substances to form new compounds . This suggests that Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate may interact with its targets in a similar manner, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been shown to exhibit a broad spectrum of biological activity, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been shown to exhibit a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-12(2,3)19-11(18)17-8-6-16(7-9-17)10-13-4-5-14-15-10/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPQEXQKBNTFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)
![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)



![Methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2551117.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)
![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)
